molecular formula C24H40O4 B14781930 3alpha,12beta-Dihydroxycholanoic Acid

3alpha,12beta-Dihydroxycholanoic Acid

Cat. No.: B14781930
M. Wt: 392.6 g/mol
InChI Key: KXGVEGMKQFWNSR-NJTQTWIGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,12beta-Dihydroxycholanoic Acid typically involves the hydroxylation of cholic acid derivatives. The reaction conditions often require the use of specific enzymes or chemical catalysts to achieve the desired hydroxylation at the 3alpha and 12beta positions .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar hydroxylation reactions, optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3alpha,12beta-Dihydroxycholanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxy, keto, and carboxy derivatives of the original compound .

Scientific Research Applications

3alpha,12beta-Dihydroxycholanoic Acid has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids.

    Biology: Investigated for its role in metabolic pathways and its impact on cellular processes.

    Medicine: Studied for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of 3alpha,12beta-Dihydroxycholanoic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for bile acid receptors, influencing various metabolic pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3alpha,12beta-Dihydroxycholanoic Acid is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties. Its role as an endogenous metabolite also sets it apart from other synthetic bile acids .

Properties

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1

InChI Key

KXGVEGMKQFWNSR-NJTQTWIGSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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